2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol
Brand Name: Vulcanchem
CAS No.: 66016-77-1
VCID: VC17002961
InChI: InChI=1S/C19H15ClO/c20-18-13-16(19(21)15-9-5-2-6-10-15)11-12-17(18)14-7-3-1-4-8-14/h1-13,19,21H
SMILES:
Molecular Formula: C19H15ClO
Molecular Weight: 294.8 g/mol

2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol

CAS No.: 66016-77-1

Cat. No.: VC17002961

Molecular Formula: C19H15ClO

Molecular Weight: 294.8 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol - 66016-77-1

Specification

CAS No. 66016-77-1
Molecular Formula C19H15ClO
Molecular Weight 294.8 g/mol
IUPAC Name (3-chloro-4-phenylphenyl)-phenylmethanol
Standard InChI InChI=1S/C19H15ClO/c20-18-13-16(19(21)15-9-5-2-6-10-15)11-12-17(18)14-7-3-1-4-8-14/h1-13,19,21H
Standard InChI Key ZOAVSVRUXVCCES-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C3=CC=CC=C3)O)Cl

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name 2-chloro-α-phenyl-[1,1'-biphenyl]-4-methanol delineates its structure:

  • Biphenyl core: Two connected benzene rings.

  • Substituents:

    • Chlorine at position 2 of the first ring.

    • Methanol group (-CH2OH) at position 4 of the same ring.

    • Phenyl group attached to the carbon bearing the hydroxyl group (α-position).

Alternative names include:

  • 2-Chloro-4-(hydroxy(phenyl)methyl)biphenyl

  • α-Phenyl-2-chloro-[1,1'-biphenyl]-4-methanol

Molecular Formula and Weight

  • Empirical formula: C19H15ClO

  • Molecular weight: 294.78 g/mol

    • Calculated from atomic masses: 19(C) + 15(H) + 35.45(Cl) + 16(O) = 294.78 g/mol .

Structural Features

  • Biphenyl backbone: Provides rigidity and planar geometry conducive to π-π stacking.

  • Chlorine substituent: Electron-withdrawing group influencing electronic distribution.

  • Benzylic alcohol: The hydroxyl group at the α-position introduces polarity and hydrogen-bonding capability.

  • Phenyl group: Enhances hydrophobic interactions and steric bulk.

Synthesis and Reaction Pathways

Retrosynthetic Analysis

Key disconnections for synthesizing this compound involve:

  • Biphenyl formation via Suzuki-Miyaura coupling.

  • Chlorination at position 2.

  • Introduction of the α-phenyl methanol group.

Biphenyl Core Construction

A palladium-catalyzed cross-coupling between:

  • Aryl halide: 2-Chloro-4-iodobenzene.

  • Boronic acid: Phenylboronic acid.

Reaction conditions :

  • Catalyst: Pd(PPh3)4 (1 mol%).

  • Base: K2CO3 (2 equiv).

  • Solvent: Toluene/water (3:1).

  • Temperature: 80°C, 12 h.

  • Yield: ~85% (theorized based on analogous reactions ).

Benzylic Alcohol Formation

Grignard addition to a ketone intermediate:

  • Oxidation of 2-chlorobiphenyl-4-methyl to 2-chlorobiphenyl-4-carbaldehyde.

  • Grignard reaction with phenylmagnesium bromide:

    • Nucleophilic attack forms a secondary alcohol.

    • Workup with aqueous NH4Cl yields the α-phenyl methanol group.

Optimization Challenges

  • Regioselectivity: Ensuring chlorination occurs exclusively at position 2 requires directing groups or protective strategies.

  • Steric hindrance: The biphenyl system and phenyl substituent may slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times .

Physicochemical Properties

Spectral Characteristics

TechniquePredicted Signals
IR (cm⁻¹)3350 (O-H stretch), 3050 (C-H aromatic), 750 (C-Cl)
¹H NMRδ 7.2–7.6 (m, aromatic H), δ 5.2 (s, OH), δ 4.8 (s, CHPh)
¹³C NMRδ 145.2 (C-Cl), δ 70.5 (CHPh), δ 126–140 (aromatic C)
MS (EI)m/z 294 (M+), 279 (M+-CH3), 201 (biphenyl fragment)

Thermodynamic Data

PropertyValue (Estimated)
Melting point142–145°C
Boiling point398°C (decomposes)
LogP (octanol-water)4.2
Solubility in water0.12 mg/mL
pKa9.8 (alcoholic OH)

Estimations derived from analogs .

Reactivity and Functionalization

Alcohol Derivitization

  • Esterification: Reacts with acetyl chloride to form 2-chloro-α-phenyl-[1,1'-biphenyl]-4-methyl acetate.

  • Oxidation: Forms 2-chlorobiphenyl-4-carboxylic acid under strong oxidizing conditions (KMnO4, H2SO4).

Electrophilic Aromatic Substitution

  • Nitration: Generates 2-chloro-3-nitro derivatives at the meta position relative to the methanol group.

  • Sulfonation: Preferentially occurs at position 5 due to directing effects of -OH and -Cl.

Catalytic Hydrogenation

  • Biphenyl reduction: Palladium-catalyzed hydrogenation saturates one ring, yielding a cyclohexyl-phenyl system.

Applications and Industrial Relevance

Pharmaceutical Intermediates

  • Potential precursor to kinase inhibitors due to biphenyl motifs in drug candidates .

  • Structural analog of F-2833 (C15H15ClO), a compound with documented biological activity .

Material Science

  • Liquid crystals: The planar biphenyl core and substituent diversity enable mesophase formation.

  • Polymer additives: Acts as a plasticizer or UV stabilizer in polycarbonates.

Analytical Challenges

  • Chromatographic separation: Requires C18 columns with acetonitrile/water gradients due to moderate polarity.

  • Detection: UV-Vis absorbance at 254 nm (aromatic π→π* transitions).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator